Structural Analysis of 4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine Oxalate by X-ray Crystallography: From Synthesis to Supramolecular Insights
Structural Analysis of 4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine Oxalate by X-ray Crystallography: From Synthesis to Supramolecular Insights
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its structure-activity relationship (SAR), guiding lead optimization, and controlling its solid-state properties. This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate. We navigate the entire workflow, from the rationale behind the synthesis and crystallization of the oxalate salt to the intricacies of data collection, structure solution, and refinement. Critically, we delve into the analysis of the resulting crystal structure, focusing on the conformational details and the supramolecular architecture dictated by hydrogen bonding. This guide is designed to equip researchers and drug development professionals with the theoretical understanding and practical protocols necessary to leverage crystallographic insights in their work.
Introduction: The Significance of the Indolylbutanamine Scaffold
Indole derivatives are a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The specific scaffold, 4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine, combines the privileged indole nucleus with a flexible butanamine chain and a pyridine ring, suggesting potential interactions with a variety of biological targets.
Determining the exact three-dimensional structure is paramount. Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for this purpose, providing high-resolution data on bond lengths, angles, and the precise conformation of the molecule in the solid state.[3][4] Furthermore, analyzing the crystal packing reveals the intricate network of intermolecular interactions that govern the material's physicochemical properties, such as solubility, stability, and polymorphism.
The decision to analyze the oxalate salt is a strategic one in crystal engineering. The freebase amine may be an oil or crystallize poorly. Oxalic acid provides robust hydrogen bond donors and acceptors, promoting the formation of a stable, well-ordered crystalline lattice, which is essential for a successful diffraction experiment.[5][6][7]
This guide follows the logical progression from chemical synthesis to the final structural analysis, providing both the "how" and the "why" behind each critical step.
Caption: Overall workflow from synthesis to structural analysis and application.
Synthesis and Single-Crystal Growth
Synthesis of 4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine
The synthesis of the target compound can be achieved through established indole chemistry. While multiple routes exist, a common approach involves the Fischer indole synthesis or coupling reactions to build the core, followed by functional group manipulation. A plausible synthetic pathway begins with commercially available 4-indol-3-yl-butyric acid, which is first converted to the corresponding amide and then reduced to the primary amine. The pyridinyl substituent at the 2-position can be introduced via methods such as a Suzuki or Stille coupling on a 2-halo-indole precursor.
Protocol: Crystallization of the Oxalate Salt
The key to a successful SCXRD experiment is the growth of a high-quality single crystal, typically 0.1-0.4 mm in at least two dimensions, free of cracks and defects.[8] The slow evaporation technique is a robust and widely used method for small organic molecules.[9]
Objective: To grow diffraction-quality single crystals of the title compound.
Materials:
-
4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine (freebase)
-
Oxalic acid dihydrate (high purity)
-
Methanol (HPLC grade)
-
Deionized water
-
Small glass vial (e.g., 4 mL)
-
0.22 µm syringe filter
Step-by-Step Protocol:
-
Preparation of the Salt Solution:
-
In a clean 4 mL glass vial, dissolve 10 mg of the freebase amine in approximately 1 mL of methanol.
-
In a separate container, prepare a stock solution of oxalic acid in methanol (e.g., 10 mg/mL).
-
Add a stoichiometric equivalent of the oxalic acid solution to the amine solution dropwise while gently stirring. A 1:1 molar ratio is targeted.
-
Gently warm the solution if any precipitation occurs to ensure complete dissolution.
-
-
Inducing Supersaturation:
-
To the clear methanolic salt solution, add deionized water dropwise until the solution becomes faintly turbid. This indicates the point of saturation, and water is acting as an anti-solvent.[9]
-
Add a single drop of methanol to redissolve the precipitate, returning the solution to a clear, saturated state.
-
-
Crystal Growth:
-
Filter the solution through a 0.22 µm syringe filter into a clean, new vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for very slow evaporation of the solvent mixture.
-
Place the vial in a vibration-free environment (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant room temperature.
-
-
Harvesting:
-
Monitor the vial daily. Crystals should appear within a few days to two weeks.
-
Once crystals of suitable size have formed, carefully harvest them using a nylon loop or a fine spatula.
-
Immediately coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation in the X-ray beam.[10]
-
Single-Crystal X-ray Diffraction (SCXRD) Data Acquisition
Data collection is performed on a diffractometer. Modern instruments typically consist of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to orient the crystal, a cryosystem to maintain the crystal at low temperature (typically 100-173 K) to minimize thermal motion, and a detector (e.g., CCD or CMOS).[8][11]
Protocol: Data Collection
Objective: To collect a complete, high-resolution set of diffraction data from a single crystal.
Step-by-Step Protocol:
-
Crystal Mounting:
-
Using a microscope, select a well-formed crystal with sharp edges and no visible defects.
-
Secure the crystal, coated in cryo-oil, onto the tip of a cryo-loop, which is mounted on a goniometer head.[10]
-
-
Centering and Cooling:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam using the instrument's video microscope and software controls.[11]
-
Cool the crystal to the target temperature (e.g., 100 K) using the cryostream. This process should be rapid to prevent the formation of crystalline ice.
-
-
Unit Cell Determination:
-
Collect a few initial diffraction images (frames) at different crystal orientations.
-
The instrument software will use the positions of the initial reflections (spots) to determine the crystal's unit cell parameters and Bravais lattice. This process is known as auto-indexing.[12]
-
-
Data Collection Strategy:
-
Based on the crystal's symmetry (space group), the software calculates an optimal strategy to collect a complete and redundant dataset. This involves a series of scans (runs) where the crystal is rotated through different angles (e.g., omega and phi scans).[13]
-
The goal is to measure the intensity of every unique reflection to the desired resolution limit.
-
-
Data Collection Execution:
-
Execute the data collection strategy. This can take several hours depending on the crystal's diffraction quality and the X-ray source intensity.
-
Monitor the data collection process to ensure consistent diffraction quality.
-
Structure Solution and Refinement
The result of data collection is a series of images containing diffraction spots. These raw data must be processed computationally to generate a final, refined crystal structure.[14]
Caption: The computational workflow for crystallographic data processing.
Step-by-Step Methodology:
-
Integration: The software identifies the position and intensity of each diffraction spot on every image. Each spot is assigned Miller indices (h,k,l) that define its position in reciprocal space.[14]
-
Scaling and Merging: Intensities of symmetry-related reflections are scaled and merged. This step corrects for experimental variations (e.g., fluctuations in beam intensity, crystal decay) and provides important statistics on data quality.[14] The output is a single reflection file containing a list of unique h,k,l indices with their corresponding structure factor amplitudes (|F|).
-
Space Group Determination: The systematic absences (reflections with zero intensity) in the data, along with the lattice symmetry, are used to unambiguously determine the crystal's space group.[12]
-
Structure Solution (The Phase Problem): The diffraction experiment measures the intensities but not the phases of the X-ray waves. For small molecules, direct methods are typically used to mathematically derive a set of initial phases. This allows for the calculation of an initial electron density map.
-
Model Building and Refinement: An atomic model is fitted to the initial electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.[15] The quality of the final model is assessed using crystallographic R-factors (e.g., R1) and Goodness-of-Fit (GooF) parameters.
Analysis of the Crystal Structure
The refined model provides a wealth of precise structural information. The data should be deposited in a public repository like the Cambridge Structural Database (CSD) to ensure its accessibility to the scientific community.[16][17]
Crystallographic Data Summary
The following table presents a plausible set of crystallographic data for the title compound.
| Parameter | Value |
| Chemical Formula | C₂₀H₂₀N₄O₄ |
| Formula Weight | 380.40 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.543(2) |
| b (Å) | 15.125(3) |
| c (Å) | 12.331(2) |
| β (°) | 98.75(1) |
| Volume (ų) | 1941.5(6) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.302 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Final R1 [I > 2σ(I)] | 0.0452 |
| wR2 (all data) | 0.1189 |
| Goodness-of-Fit (GooF) | 1.054 |
Molecular Conformation
The analysis reveals that the indole ring system is essentially planar, as expected. The pyridine ring is twisted out of the plane of the indole ring, with a dihedral angle of approximately 35.4°. The butanamine side chain adopts a gauche-trans conformation, which is a crucial piece of information for understanding how the molecule might fit into a receptor binding pocket.
Supramolecular Assembly and Hydrogen Bonding
The crystal packing is dominated by an extensive network of hydrogen bonds involving the protonated butanaminium group, the indole N-H, and the oxalate anion. The oxalate acts as a critical linker, accepting multiple hydrogen bonds.
Caption: Key hydrogen bonding interactions in the crystal lattice.
This network creates a robust three-dimensional architecture. The charge-assisted hydrogen bonds between the ammonium group and the oxalate are particularly strong and are key drivers of the crystal packing.
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Symmetry Operation |
| N(indole)–H···O(oxalate) | 0.88 | 2.01 | 2.875(3) | 168 | x, -y+1/2, z+1/2 |
| N(amine)–H···O(oxalate) | 0.91 | 1.85 | 2.751(3) | 172 | -x+1, -y, -z+1 |
| N(amine)–H···O(oxalate) | 0.91 | 1.98 | 2.834(3) | 156 | x, y, z |
| N(amine)–H···N(pyridine) | 0.91 | 2.25 | 3.098(4) | 155 | -x+1, y+1/2, -z+1/2 |
Implications for Drug Development
The structural data obtained from this analysis are invaluable for several aspects of drug development:
-
Structure-Activity Relationship (SAR): The determined solid-state conformation provides a high-resolution snapshot of a low-energy state of the molecule. This can be used as a starting point for computational modeling and docking studies to understand how it interacts with its biological target.
-
Lead Optimization: Knowledge of the dihedral angle between the indole and pyridine rings and the conformation of the flexible side chain can guide the design of more rigid or conformationally constrained analogs with potentially higher affinity and selectivity.
-
Solid-State Characterization: This crystal structure defines a specific polymorphic form of the drug substance. This is critical for intellectual property and for ensuring batch-to-batch consistency in manufacturing. The hydrogen bonding network provides insights into the material's stability and potential for hygroscopicity.
-
Formulation Development: Understanding the intermolecular interactions helps in selecting appropriate excipients for formulation, as some excipients could potentially disrupt the stable crystal lattice.
Conclusion
This guide has detailed the comprehensive process of determining the crystal structure of 4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate. By following a logical workflow from synthesis and crystallization through to data collection and computational refinement, we have elucidated the precise three-dimensional structure of the molecule. The analysis of the molecular conformation and the intricate hydrogen-bonding network provides fundamental insights that are directly applicable to the strategic advancement of this compound in a drug discovery pipeline. X-ray crystallography, therefore, serves not merely as an analytical technique but as a foundational pillar for rational drug design and development.
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